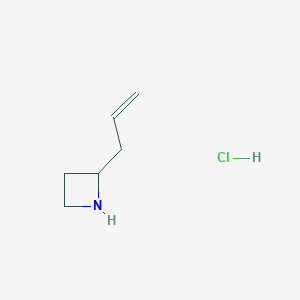

2-(Prop-2-en-1-yl)azetidine hydrochloride

Description

BenchChem offers high-quality 2-(Prop-2-en-1-yl)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Prop-2-en-1-yl)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClN |

|---|---|

Molecular Weight |

133.62 g/mol |

IUPAC Name |

2-prop-2-enylazetidine;hydrochloride |

InChI |

InChI=1S/C6H11N.ClH/c1-2-3-6-4-5-7-6;/h2,6-7H,1,3-5H2;1H |

InChI Key |

KALQPCHYZLCEMZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1CCN1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Allyl-Azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-allyl-azetidine hydrochloride, a valuable building block in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery due to its ability to impart desirable physicochemical properties such as improved metabolic stability and aqueous solubility. The addition of an allyl group at the 2-position offers a versatile handle for further functionalization, making this compound a key intermediate for the synthesis of diverse molecular architectures.

This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and provides insights into the critical experimental parameters, empowering researchers to confidently synthesize and validate this important molecule.

Synthetic Strategy: A Multi-Step Approach to 2-Allyl-Azetidine Hydrochloride

The synthesis of 2-allyl-azetidine hydrochloride is most effectively achieved through a multi-step sequence commencing with a protected azetidine precursor. The use of a tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 2-allyl-azetidine hydrochloride.

Synthesis of N-Boc-2-formylazetidine (Intermediate C)

The synthesis begins with the reduction of commercially available N-Boc-azetidin-2-one (A) to the corresponding alcohol, N-Boc-2-hydroxymethylazetidine (B). This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. Subsequent mild oxidation of the primary alcohol (B) furnishes the key aldehyde intermediate, N-Boc-2-formylazetidine (C). Reagents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions are suitable for this step, minimizing over-oxidation to the carboxylic acid.[2]

Wittig Reaction for Allyl Group Installation (Intermediate D)

The introduction of the allyl group is accomplished via a Wittig reaction.[3][4][5] The aldehyde (C) is reacted with a phosphorus ylide, specifically allylidenetriphenylphosphorane, which is generated in situ from the corresponding phosphonium salt, (allyl)triphenylphosphonium bromide, and a strong base like n-butyllithium or sodium hydride.[4] This reaction forms the carbon-carbon double bond of the allyl group, yielding N-Boc-2-allyl-azetidine (D).

Deprotection and Hydrochloride Salt Formation (Final Product E)

The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt.[1] This is achieved by treating the N-Boc-2-allyl-azetidine (D) with a solution of hydrogen chloride in an anhydrous organic solvent, such as diethyl ether or 1,4-dioxane.[6][7] The acidic conditions cleave the Boc group, and the resulting free amine is protonated by HCl to form the stable hydrochloride salt (E).

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-allyl-azetidine

Step 1: Reduction of N-Boc-azetidin-2-one

-

To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-azetidin-2-one (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-2-hydroxymethylazetidine.

Step 2: Oxidation to N-Boc-2-formylazetidine

-

To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C, add DMSO (3.0 eq.) dropwise.

-

After 15 minutes, add a solution of N-Boc-2-hydroxymethylazetidine (1.0 eq.) in DCM.

-

Stir for 30 minutes at -78 °C, then add triethylamine (5.0 eq.).

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give crude N-Boc-2-formylazetidine, which can be used in the next step without further purification.

Step 3: Wittig Reaction

-

To a suspension of (allyl)triphenylphosphonium bromide (1.5 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.5 eq., as a solution in hexanes) dropwise.

-

Stir the resulting deep red solution for 30 minutes at 0 °C.

-

Add a solution of crude N-Boc-2-formylazetidine (1.0 eq.) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Boc-2-allyl-azetidine.

Protocol 2: Synthesis of 2-Allyl-azetidine Hydrochloride

-

Dissolve N-Boc-2-allyl-azetidine (1.0 eq.) in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C and add a solution of 2 M HCl in diethyl ether (2.0 eq.) dropwise with stirring.

-

A white precipitate will form. Stir the suspension at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-allyl-azetidine hydrochloride as a white solid.

Characterization of 2-Allyl-Azetidine Hydrochloride

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-allyl-azetidine hydrochloride. A combination of spectroscopic techniques should be employed.

Caption: Characterization workflow for 2-allyl-azetidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-allyl-azetidine hydrochloride. Spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Notes |

| Azetidine-H2 | ~4.0 - 4.5 (m) | ~55 - 60 | Downfield due to proximity to nitrogen. |

| Azetidine-H3 | ~2.2 - 2.8 (m) | ~25 - 30 | |

| Azetidine-H4 | ~3.8 - 4.3 (m) | ~45 - 50 | |

| Allyl-CH₂ | ~2.5 - 3.0 (m) | ~35 - 40 | |

| Allyl-CH | ~5.7 - 6.1 (m) | ~130 - 135 | Vinylic proton. |

| Allyl-CH₂ (terminal) | ~5.1 - 5.4 (m) | ~118 - 122 | Vinylic protons. |

| NH₂⁺ | ~8.5 - 9.5 (br s) | - | Broad signal, exchangeable with D₂O. |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 2-allyl-azetidine hydrochloride is expected to show characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| N-H Stretch (secondary amine salt) | 2400 - 2800 (broad) | Characteristic broad absorption for R₂NH₂⁺.[8] |

| C-H Stretch (alkane & alkene) | 2850 - 3100 | |

| C=C Stretch (alkene) | 1640 - 1680 | |

| N-H Bend (secondary amine salt) | 1560 - 1620 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the parent ion is expected to be observed as the [M+H]⁺ cation of the free base.

| Ion | Expected m/z | Notes |

| [M+H]⁺ (of free base) | 98.159 | Calculated for C₆H₁₂N⁺. |

| Major Fragments | Loss of allyl group (-41) | Fragmentation of the side chain. |

| Ring opening fragments | Characteristic of cyclic amines. |

Purity, Storage, and Handling

The purity of 2-allyl-azetidine hydrochloride can be assessed by elemental analysis, which should be in good agreement with the calculated values for C₆H₁₁N·HCl.

Due to its hygroscopic nature, 2-allyl-azetidine hydrochloride should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and preferably at low temperatures (2-8 °C) to prevent degradation.[9][10] Standard personal protective equipment should be worn when handling this compound, as it is a potential irritant.

Conclusion

This technical guide has outlined a reliable and reproducible synthetic route to 2-allyl-azetidine hydrochloride, a versatile building block for drug discovery and development. The detailed experimental protocols and comprehensive characterization data provide researchers with the necessary information to synthesize, purify, and validate this compound. The strategic use of a Boc protecting group and a Wittig olefination allows for the efficient construction of the target molecule. The provided spectroscopic data will serve as a valuable reference for the structural confirmation and quality control of the synthesized material.

References

-

1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H - PATh. (n.d.). Retrieved March 7, 2026, from [Link]

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0069148) - NP-MRD. (n.d.). Retrieved March 7, 2026, from [Link]

-

1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (FDB022780) - FooDB. (n.d.). Retrieved March 7, 2026, from [Link]

- Frank, S. A., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(4), 558–573.

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27).

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved March 7, 2026, from [Link]

-

Wittig Reaction - OpenBU. (2012, January 3). Retrieved March 7, 2026, from [Link]

- Cossío, F. P., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Science, 6(7), 4096–4103.

-

The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved March 7, 2026, from [Link]

-

Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

- Nyerges, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

-

How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (2016, August 29). Retrieved March 7, 2026, from [Link]

-

Can anyone help how to carried out the wittig reaction - ResearchGate. (2011, November 10). Retrieved March 7, 2026, from [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved March 7, 2026, from [Link]

-

The infrared spectra of secondary amines and their salts - ResearchGate. (2025, October 5). Retrieved March 7, 2026, from [Link]

- Aggarwal, V. K., & O'Brien, C. J. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(3), 856–859.

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved March 7, 2026, from [Link]

-

Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines | Spectroscopy Online. Retrieved from [Link]

- Boateng, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23945–23951.

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids - Organic Syntheses. (2022, October 21). Retrieved March 7, 2026, from [Link]

- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025, June 24). Journal of the American Chemical Society.

-

Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society - ACS Publications. (2025, June 24). Retrieved March 7, 2026, from [Link]

-

Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine | Request PDF - ResearchGate. (2019, August 16). Retrieved March 7, 2026, from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved March 7, 2026, from [Link]

- WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents. (n.d.).

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (2022, November 19). Retrieved March 7, 2026, from [Link]

-

Preparation, mass spectra, and acid-catalysed rearrangement of aryl-substituted azetidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018, December 19). HETEROCYCLES, 96(12), 2127.

-

Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. mcours.net [mcours.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. open.bu.edu [open.bu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Prop-2-en-1-yl)azetidine HCl

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their unique strained ring system imparts specific conformational rigidity and physicochemical properties that can be advantageous in drug design, offering a scaffold to enhance metabolic stability, aqueous solubility, and target binding affinity. This guide focuses on a specific derivative, 2-(Prop-2-en-1-yl)azetidine hydrochloride, also known as 2-allylazetidine HCl. The introduction of an allyl group at the 2-position of the azetidine ring provides a reactive handle for further synthetic modifications, making it a valuable building block in the development of novel therapeutics. This document provides a comprehensive overview of the core physicochemical properties of 2-(Prop-2-en-1-yl)azetidine HCl, detailed methodologies for their determination, and insights into their implications for drug development professionals.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its successful development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. Due to the limited availability of specific experimental data for 2-(Prop-2-en-1-yl)azetidine HCl in publicly accessible literature, the following table includes a combination of data for the parent azetidine hydrochloride where applicable and estimated values based on the known effects of the allyl substituent and general chemical principles.

| Property | Value (Azetidine HCl) | Estimated Value for 2-(Prop-2-en-1-yl)azetidine HCl | Scientific Rationale for Estimation |

| Molecular Formula | C₃H₈ClN | C₆H₁₂ClN | Addition of a C₃H₅ (allyl) group to the azetidine ring. |

| Molecular Weight | 93.56 g/mol [1][2] | 133.63 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white crystalline solid[3] | White to off-white crystalline solid | Alkyl substitution is unlikely to significantly alter the solid-state appearance of the hydrochloride salt. |

| Melting Point | >300 °C[2][4] | Likely lower than the parent compound, estimated in the range of 150-200 °C | The introduction of a larger, more flexible substituent can disrupt the crystal lattice packing, leading to a lower melting point compared to the highly symmetrical azetidine hydrochloride. |

| Boiling Point | Not applicable (decomposes) | Not applicable (decomposes) | Amine hydrochlorides typically decompose at high temperatures rather than boil. |

| Solubility | Soluble in water[5] | High solubility in water and polar organic solvents | The hydrochloride salt form significantly enhances aqueous solubility. The small size and polar nature of the molecule contribute to this property.[3][6] |

| pKa (of the conjugate acid) | 11.29 (for azetidine)[7] | Estimated to be slightly lower than the parent, likely in the range of 10.5 - 11.0 | The electron-donating effect of the alkyl (allyl) group may slightly increase the basicity of the nitrogen, but steric hindrance could play a counteracting role. |

Experimental Protocols for Physicochemical Characterization

The determination of these properties requires robust and validated analytical methods. The following section outlines the standard experimental protocols for characterizing a novel compound like 2-(Prop-2-en-1-yl)azetidine HCl.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry 2-(Prop-2-en-1-yl)azetidine HCl is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a key parameter for drug delivery and formulation. It is typically assessed in various solvents relevant to pharmaceutical development.

Methodology: Equilibrium Solubility Method

-

Solvent Selection: A range of solvents is chosen, including water, phosphate-buffered saline (PBS) at different pH values (e.g., 2.0, 7.4), and organic solvents like ethanol and methanol.

-

Sample Preparation: An excess amount of 2-(Prop-2-en-1-yl)azetidine HCl is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Caption: Workflow for Equilibrium Solubility Assessment.

pKa Determination

The pKa value is crucial as it dictates the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of 2-(Prop-2-en-1-yl)azetidine HCl is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their connectivity. For 2-(Prop-2-en-1-yl)azetidine HCl, characteristic signals would be expected for the protons on the azetidine ring, the allyl group (including the vinyl protons with their characteristic splitting patterns), and the exchangeable N-H proton.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The spectrum would display distinct signals for the carbons of the azetidine ring and the allyl group.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule. Key expected absorptions for 2-(Prop-2-en-1-yl)azetidine HCl include:

-

N-H stretching of the secondary ammonium salt (broad, in the range of 2700-3300 cm⁻¹).

-

C-H stretching of the alkane and alkene moieties (around 2850-3100 cm⁻¹).[8][9]

-

C=C stretching of the allyl group (around 1640 cm⁻¹).[10]

-

=C-H out-of-plane bending (wagging) vibrations, characteristic of the terminal alkene (around 910-990 cm⁻¹).[11]

-

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight and provides information about the fragmentation pattern, which can help confirm the structure. For 2-(Prop-2-en-1-yl)azetidine, the molecular ion peak would be expected at an m/z corresponding to the free base (C₆H₁₁N). The fragmentation pattern would likely involve the loss of the allyl group or fragmentation of the azetidine ring.[12][13]

-

Implications in Drug Development

The physicochemical properties of 2-(Prop-2-en-1-yl)azetidine HCl have significant implications throughout the drug development process:

-

Formulation Development: Its high aqueous solubility as a hydrochloride salt is advantageous for developing parenteral formulations. For oral formulations, this property can contribute to good dissolution rates, a prerequisite for absorption.

-

Analytical Method Development: Knowledge of its spectroscopic properties (UV absorbance, if any, and mass spectral behavior) is essential for developing and validating quantitative analytical methods for quality control and pharmacokinetic studies.

-

ADME Properties: The pKa value is critical for predicting its absorption in the gastrointestinal tract and its distribution into various tissues. The lipophilicity, which can be estimated from its structure, will influence its ability to cross cell membranes. The allyl group may be susceptible to metabolic transformations, which needs to be investigated in metabolic stability studies.

-

Chemical Stability: The handling and storage conditions should be defined based on its stability profile. As a hydrochloride salt of an amine, it is expected to be relatively stable, but potential degradation pathways should be investigated under stressed conditions (e.g., heat, light, humidity, and different pH values).

Conclusion

References

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Singh, S., & Mittal, A. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Research Journal of Pharmacy and Technology, 17(3), 1145-1151.

-

Anderko, A. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems. Retrieved from [Link]

-

LibreTexts. (2023, October 30). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

- Smith, B. C. (2016, November 1). The IR Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33.

-

Synthesis and Investigation of Mass Spectra of Some Nitrogen Heterocycles and Salycylaldazine Derivatives. (n.d.). Scribd. Retrieved from [Link]

- Mitran, R. A., Mihaiescu, D., & Tomas, S. (2012). Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. REV. CHIM. (Bucharest), 63(1), 73-77.

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Organic Chemistry (McMurry). Retrieved from [Link]

-

Wikipedia. (2024, October 26). Azetidine. In Wikipedia. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

- Al-Masoudi, N. A., & Maigali, S. M. (2001). Stereoselective synthesis of 2-alkenylaziridines and 2-alkenylazetidines by palladium-catalyzed intramolecular amination of alpha- and beta-amino allenes. The Journal of Organic Chemistry, 66(14), 4963–4967.

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Srinivas, R., et al. (1999). Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides. Rapid communications in mass spectrometry : RCM, 13(15), 1564–1572.

-

American Elements. 2-ethylazetidine hydrochloride (CAS 1803590-85-3). (n.d.). Retrieved from [Link]

- McDonagh, J. L., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from [Link]

- Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

Chemistry Steps. (2025, September 27). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]

- Weiland, R. H., & Hatcher, N. A. (2012). Hydrocarbon and Fixed Gas Solubility in Amine Treating Solvents: A Generalized Model. In Proceedings of the 91st GPA Annual Convention.

- Feske, B. D., et al. (2017). Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme 'Partitioning Fingerprint' and Reveals Disparate Chemotypes for hSR Inhibition. ACS chemical biology, 12(4), 1076–1087.

- Novotná, P., et al. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules (Basel, Switzerland), 28(19), 6825.

-

Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

- Reiners, F., et al. (2025, November 27).

Sources

- 1. scbt.com [scbt.com]

- 2. アゼチジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Azetidine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

1H and 13C NMR spectral analysis of 2-(Prop-2-en-1-yl)azetidine

High-Resolution H and C NMR Spectral Analysis of 2-(Prop-2-en-1-yl)azetidine

Target Audience: Researchers, structural chemists, and drug development professionals.

Executive Summary & Strategic Importance

The stereocontrolled functionalization of four-membered nitrogen heterocycles has emerged as a cornerstone strategy in modern drug discovery. The 2-allylazetidine architecture—systematically identified as 2-(prop-2-en-1-yl)azetidine—provides an optimal balance of conformational rigidity and tunable steric bulk, making it a privileged scaffold in the synthesis of CNS-active libraries and constrained peptidomimetics[1],[2].

Accurate structural elucidation of this strained heterocycle via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex multiplet overlaps, diastereotopic proton splitting, and ring-strain-induced chemical shift perturbations. This technical whitepaper establishes the foundational causality behind spectral assignments, providing a robust, self-validating framework for analyzing both

Spectroscopic Fundamentals & Stereochemical Constraints

Interpreting the NMR data of 2-allylazetidine requires an understanding of how its underlying geometry impacts nuclear shielding[3].

Unlike strain-free piperidine rings, the four-membered azetidine ring favors a non-planar, puckered conformation to relieve torsional eclipsing interactions[4]. The ring strain (approx. 26 kcal/mol) forces the endocyclic carbon-carbon bonds to adopt higher p-character. Consequently, the exocyclic C–H bonds gain increased s-character. This quantum mechanical phenomenon directly influences the

The introduction of the C2 chiral center carrying the allyl group inherently desymmetrizes the molecule, rendering the C3 and C4 methylene protons diastereotopic. This results in complex, highly specific splitting patterns (ABX spin systems) that are highly diagnostic of ring integrity.

High-Resolution NMR Signal Assignments

H NMR Data Interpretation

The proton spectra are collected in non-polar deuterated solvent (

Table 1: Standard

| Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |

| N–H | Amine proton | 1.80 – 2.10 | Broad singlet (bs) | N/A (Exchangeable) |

| C2–H | Ring methine | 3.85 – 3.95 | Multiplet (m) | |

| C3–H | Ring methylene | 2.10 – 2.20 | Multiplet (m) | |

| C3–H | Ring methylene | 2.30 – 2.45 | Multiplet (m) | |

| C4–H | Ring methylene | 3.35 – 3.45 | Multiplet (m) | |

| C4–H | Ring methylene | 3.55 – 3.65 | Multiplet (m) | |

| C1'–H | Allylic CH | 2.35 – 2.45 | Multiplet (m) | Overlapping with C3–H |

| C2'–H | Internal alkene | 5.75 – 5.90 | Dddd | |

| C3'–H | Terminal alkene | 5.05 – 5.15 | Overlapping dd |

Diagnostic Insights:

The C2 methine proton is significantly deshielded (

C NMR Data Interpretation

Carbon-13 resonances are highly sensitive to the ring's puckered conformation and provide immediate verification of the azetidine skeleton[4].

Table 2: Standard

| Position | Carbon Type | Chemical Shift ( | Causality & Structural Note |

| C2 | Methine (CH) | 61.5 – 63.5 | Deshielded by nitrogen & adjacent allyl substitution. |

| C4 | Methylene (CH | 44.5 – 46.5 | Deshielded purely by nitrogen. |

| C1' | Methylene (CH | 40.0 – 42.0 | Allylic carbon, standard aliphatic shift. |

| C3 | Methylene (CH | 24.5 – 26.0 | Most shielded ring carbon; typical for cyclic beta-carbons. |

| C2' | Alkene (CH) | 134.5 – 136.0 | Internal |

| C3' | Alkene (CH | 116.0 – 118.0 | Terminal |

Logical Workflow for NMR Acquisition and 2D Validation

Standard 1D analysis leaves ambiguity where the C3–H

Sequential experimental workflow for rigorous NMR data acquisition and validation.

Experimental Methodology: Step-by-Step

-

Sample Solubilization: Dissolve ~15 mg of purified 2-allylazetidine (free base) in 0.6 mL of 99.8%

. The non-polar solvent suppresses rapid N–H exchange[5]. -

Locking & Shimming: Insert the 5 mm NMR tube and lock onto the deuterium signal of the solvent. Perform gradient shimming (Z1 to Z4) to achieve a baseline linewidth of <1.0 Hz on the TMS standard.

-

1D Acquisition:

-

H NMR: Execute a standard single-pulse sequence with a relaxation delay (

- C NMR: Use a proton-decoupled sequence (e.g., zgpg30) with ns = 512 to achieve high signal-to-noise for the quaternary-like internal alkene carbon.

-

H NMR: Execute a standard single-pulse sequence with a relaxation delay (

-

2D Correlation Acquisition: Execute a Homonuclear Correlation Spectroscopy (COSY) experiment to map out the spin systems.

Key COSY and HMBC 2D NMR connectivity pathways confirming 2-allylazetidine architecture.

Self-Validation Feedback Loop:

The experiment is validated when the COSY spectrum exhibits a direct cross-peak between the C2 methine proton (

Conclusion

Mastering the NMR spectral analysis of 2-(prop-2-en-1-yl)azetidine demands careful attention to diastereotopic splitting, ring-strain-induced shift phenomena, and overlapping allyl-aliphatic multiplets. Utilizing a structured

References

- Vertex Pharmaceuticals / NIH. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries."

- Hodgson, D. M. et al.

- Journal of the American Chemical Society.

- BenchChem.

- Brown, H.C. & Periasamy, M.

Sources

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry and Fragmentation of 2-Allyl-Azetidine

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-allyl-azetidine, a saturated four-membered nitrogen heterocycle with an unsaturated side chain. Given the importance of azetidine scaffolds in medicinal chemistry and drug development, a thorough understanding of their fragmentation patterns under various ionization techniques is crucial for structural elucidation, impurity profiling, and metabolic studies.[1] This document details the predicted fragmentation pathways of 2-allyl-azetidine under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by mechanistic insights derived from the fundamental principles of mass spectrometry and comparison with related N-heterocyclic compounds. Detailed, field-proven experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to ensure reproducible and accurate analysis.

Introduction to 2-Allyl-Azetidine and its Mass Spectrometric Analysis

Azetidines are a significant class of saturated nitrogen-containing heterocycles that serve as versatile building blocks in the synthesis of a wide array of biologically active compounds. The strained four-membered ring of the azetidine core imparts unique conformational constraints and chemical reactivity, making it an attractive motif in drug design. The presence of an allyl substituent at the 2-position introduces further chemical diversity and potential sites for metabolic modification.

Mass spectrometry is an indispensable tool for the characterization of such novel chemical entities. Electron Ionization (EI) provides robust and reproducible fragmentation patterns, ideal for structural confirmation and library matching, while Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules, often coupled with tandem mass spectrometry (MS/MS) for detailed structural investigation.[1] This guide will explore the expected fragmentation behavior of 2-allyl-azetidine under both EI and ESI conditions.

Electron Ionization (EI) Mass Spectrometry of 2-Allyl-Azetidine

Under Electron Ionization (70 eV), 2-allyl-azetidine (C₇H₁₃N, Molecular Weight: 111.19 g/mol ) is expected to produce a molecular ion (M⁺•) at m/z 111, although its intensity may be low due to the facile fragmentation of the strained ring and the aliphatic side chain. The fragmentation pathways are predicted to be dominated by cleavages that lead to the formation of stable carbocations and radical species.

Predicted Key Fragmentation Pathways under EI

The primary fragmentation events anticipated for the molecular ion of 2-allyl-azetidine are:

-

α-Cleavage: As a secondary amine, the most favorable cleavage is adjacent to the nitrogen atom. This can occur in two ways:

-

Loss of the allyl group: Cleavage of the C2-allyl bond would result in the loss of an allyl radical (•C₃H₅, 41 Da), leading to the formation of a stable azetidinyl cation at m/z 70.

-

Ring opening via α-cleavage: Cleavage of the C2-N bond within the ring, followed by rearrangement, can lead to various ring-opened fragments.

-

-

Loss of Ethylene: A retro-Diels-Alder-type fragmentation of the azetidine ring could lead to the loss of a neutral ethylene molecule (C₂H₄, 28 Da), resulting in a fragment ion at m/z 83.

-

Loss of Propene: Rearrangement involving the allyl group could facilitate the loss of a neutral propene molecule (C₃H₆, 42 Da), yielding a fragment at m/z 69.

Visualization of EI Fragmentation

Caption: Predicted EI fragmentation of 2-allyl-azetidine.

Tabulated EI Fragmentation Data

| m/z | Proposed Ion Structure | Neutral Loss | Notes |

| 111 | [C₇H₁₃N]⁺• | - | Molecular Ion |

| 70 | [C₄H₈N]⁺ | •C₃H₅ (Allyl radical) | Result of α-cleavage |

| 83 | [C₅H₉N]⁺• | C₂H₄ (Ethylene) | Result of ring cleavage |

| 69 | [C₄H₇N]⁺• | C₃H₆ (Propene) | Rearrangement and loss of propene |

| 41 | [C₃H₅]⁺ | C₄H₈N• | Allyl cation |

Electrospray Ionization (ESI) Mass Spectrometry of 2-Allyl-Azetidine

In positive ion mode ESI, 2-allyl-azetidine is expected to be readily protonated at the basic nitrogen atom to form the pseudomolecular ion [M+H]⁺ at m/z 112. ESI is a soft ionization technique, so this ion will likely be the base peak in the full scan mass spectrum.[2] Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is necessary to induce fragmentation and gain structural information.

Predicted Key Fragmentation Pathways under ESI-MS/MS

The fragmentation of the protonated molecule [M+H]⁺ is anticipated to proceed through several key pathways initiated by the protonated nitrogen:

-

Loss of Propene: A common fragmentation pathway for protonated N-allyl compounds is the loss of a neutral propene molecule (C₃H₆, 42 Da) via a cyclic transition state, resulting in a fragment ion at m/z 70.

-

Ring Opening: Protonation of the nitrogen can weaken the adjacent C-N bonds, leading to ring opening. This can be followed by the loss of small neutral molecules. For instance, cleavage of the C2-N and C3-C4 bonds could lead to the loss of ethylene (C₂H₄, 28 Da), producing a fragment at m/z 84.

-

Loss of Ammonia: While less common for cyclic amines, under certain collision energies, rearrangement and elimination of ammonia (NH₃, 17 Da) might be observed, leading to a fragment at m/z 95.

Visualization of ESI-MS/MS Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of 2-allyl-azetidine.

Tabulated ESI-MS/MS Fragmentation Data

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 112 | 70 | C₃H₆ (Propene) | Loss of the allyl group as propene |

| 112 | 84 | C₂H₄ (Ethylene) | Ring opening followed by loss of ethylene |

| 112 | 95 | NH₃ (Ammonia) | Rearrangement and elimination of ammonia |

Experimental Protocols

The following protocols are designed to provide a robust starting point for the analysis of 2-allyl-azetidine. Instrument parameters should be optimized for the specific system being used.

GC-MS Analysis for EI Fragmentation

This protocol is suitable for the analysis of volatile and thermally stable N-heterocycles.[1]

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 2-allyl-azetidine (1 mg/mL) in methanol or another suitable volatile solvent.

-

Prepare working solutions by serial dilution to a final concentration of 1-10 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-300.

-

LC-MS/MS Analysis for ESI Fragmentation

This protocol is ideal for the analysis of polar compounds and for obtaining detailed fragmentation information.[1]

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 2-allyl-azetidine (1 mg/mL) in methanol.

-

Prepare working solutions by serial dilution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 10-100 ng/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B.

-

1-8 min: Linear gradient to 95% B.

-

8-10 min: Hold at 95% B.

-

10.1-12 min: Return to 5% B and re-equilibrate.

-

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow Rates: Optimize for the specific instrument.

-

MS Scan Mode: Full scan from m/z 50-300 to identify the [M+H]⁺ ion.

-

MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 112.

-

Collision Energy: Optimize to achieve a good distribution of fragment ions (typically in the range of 10-30 eV).

-

Conclusion

This technical guide provides a detailed predictive analysis of the mass spectrometric fragmentation of 2-allyl-azetidine under both EI and ESI conditions. The proposed fragmentation pathways are based on established principles of mass spectrometry and analogies with structurally related molecules. The provided experimental protocols offer a solid foundation for researchers and drug development professionals to perform accurate and reproducible analyses of this and similar azetidine-containing compounds. A thorough understanding of these fragmentation patterns is essential for the unambiguous structural characterization and quantification of these important chemical entities.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (2024, February 28). Electrospray ionization. Wikipedia. Retrieved March 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Elucidation of the Crystal Structure of 2-(Prop-2-en-1-yl)azetidine Hydrochloride

Foreword: The Imperative of Atomic Resolution in Modern Drug Discovery

In the landscape of medicinal chemistry, the azetidine ring is a privileged scaffold.[1] Its unique combination of high ring strain, sp3-rich character, and conformational rigidity imparts favorable pharmacokinetic properties, including enhanced metabolic stability and aqueous solubility, making it a cornerstone for the design of novel therapeutics.[2][3] From antibacterial agents to central nervous system modulators, azetidine derivatives have demonstrated broad pharmacological potential.[2][4][5] However, to truly harness the potential of this scaffold, a deep understanding of its three-dimensional structure at the atomic level is not just advantageous—it is essential.

This guide provides a comprehensive, field-proven methodology for the elucidation of the crystal structure of a representative azetidine derivative, 2-(Prop-2-en-1-yl)azetidine hydrochloride. The choice of the hydrochloride salt is deliberate; it often enhances the crystallinity of amine-containing compounds, a common strategy in pharmaceutical development to improve handling and stability.[6][7] We will move beyond a simple recitation of steps, delving into the causality behind each experimental choice. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for obtaining and interpreting high-resolution structural data, a cornerstone of modern structure-based drug design.[8][9][10][11]

Part 1: From Synthesis to Single Crystal – The Foundation of a Successful Structure Elucidation

The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The quality of the final structural model is inextricably linked to the quality of the single crystals, which in turn depends on the purity of the compound and the precision of the crystallization technique.

Synthesis and Purification of 2-(Prop-2-en-1-yl)azetidine Hydrochloride

The synthesis of the parent azetidine can be achieved through various established organic chemistry routes, such as the electrophilic cyclization of a corresponding homoallylamine.[5] For the purpose of this guide, we begin with the purified freebase, 2-(Prop-2-en-1-yl)azetidine. The critical step for our crystallographic analysis is the conversion to its hydrochloride salt, which serves to lock the molecule into a more ordered crystalline lattice.

Experimental Protocol: Salt Formation and Recrystallization

-

Dissolution: Dissolve the purified 2-(Prop-2-en-1-yl)azetidine freebase in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate. The choice of a non-polar solvent is key, as the resulting salt will be insoluble in it.

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with constant stirring.[12] The hydrochloride salt will precipitate out of the solution as a fine powder. The rationale for using anhydrous conditions is to prevent the formation of oils or hydrates, which can hinder crystallization.

-

Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of the cold non-polar solvent to remove any unreacted starting material. Dry the salt under vacuum.

-

Recrystallization for Single Crystal Growth: This is the most crucial and often challenging step. The principle is to dissolve the salt in a hot solvent system in which it is sparingly soluble at room temperature.[6]

-

Solvent Selection: A binary solvent system, such as methanol/ethyl acetate or ethanol/diethyl ether, is often effective for hydrochloride salts.[13] Start by dissolving the salt in a minimum volume of the more polar solvent (e.g., methanol) with gentle warming.

-

Inducing Supersaturation: Slowly add the less polar "anti-solvent" (e.g., ethyl acetate) dropwise to the warm solution until a faint, persistent turbidity is observed. Add one or two more drops of the polar solvent to redissolve the precipitate.

-

Slow Cooling: Cover the container and allow it to cool to room temperature slowly and undisturbed over several hours to days. Forcing rapid crystallization by placing it in an ice bath will likely result in a microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction. Slow cooling promotes the growth of large, well-ordered single crystals.

-

-

Crystal Harvesting: Once suitable crystals have formed (typically clear, well-defined shapes of at least 0.1 mm in two dimensions), carefully extract them from the mother liquor using a nylon loop.[14]

Part 2: The X-ray Diffraction Experiment – Interrogating the Crystal Lattice

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms within a crystalline solid.[10][15] The technique relies on the principle that X-rays, with wavelengths similar to interatomic distances, will be diffracted by the electron clouds of the atoms in a periodic crystal lattice.[14][15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 6. designer-drug.com [designer-drug.com]

- 7. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]

- 8. zienjournals.com [zienjournals.com]

- 9. fiveable.me [fiveable.me]

- 10. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. X-ray single-crystal diffraction | FZU [fzu.cz]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-depth Technical Guide to the Solubility and Stability of 2-Allyl-Azetidine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Novel Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche area of organic chemistry to become a privileged scaffold in modern drug discovery.[1] Its unique conformational constraints and physicochemical properties offer a compelling alternative to more traditional ring systems in the design of novel therapeutics.[2] 2-Allyl-azetidine hydrochloride, as a specific derivative, presents a unique combination of a strained ring system and a reactive allyl group, making its thorough physicochemical characterization a critical step in any drug development program. The hydrochloride salt form generally enhances the solubility and stability of the parent amine, making it a more viable candidate for formulation and delivery.[3][4]

This guide provides a comprehensive framework for conducting rigorous solubility and stability studies on 2-allyl-azetidine hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols necessary to generate a robust data package suitable for regulatory submissions and to inform downstream formulation development. We will delve into the causality behind experimental choices, ensuring a deep understanding of not just what to do, but why it is done.

Part 1: Foundational Physicochemical Properties and Solubility Assessment

A thorough understanding of a drug candidate's solubility is fundamental to its development. Poor aqueous solubility is a major hurdle that can lead to low bioavailability and therapeutic failure. This section outlines the essential studies to comprehensively characterize the solubility of 2-allyl-azetidine hydrochloride.

The "Why": Theoretical Underpinnings of Solubility

Before embarking on experimental work, it's crucial to consider the theoretical factors that will govern the solubility of 2-allyl-azetidine hydrochloride. As an amine hydrochloride, it is an ionizable molecule. Its solubility will, therefore, be highly dependent on the pH of the medium. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[5] For a weak base like 2-allyl-azetidine, the hydrochloride salt will be more soluble in acidic to neutral pH, where the amine is protonated. As the pH increases, the free base will be formed, which is expected to be less soluble.

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for a comprehensive solubility assessment.

Caption: A streamlined workflow for assessing the solubility of 2-allyl-azetidine hydrochloride.

Detailed Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy.[6][7]

Objective: To determine the equilibrium solubility of 2-allyl-azetidine hydrochloride in various solvents.

Materials:

-

2-Allyl-azetidine hydrochloride

-

Purified water (Type I)

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Organic solvents (e.g., ethanol, propylene glycol, PEG 400)[8]

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of 2-allyl-azetidine hydrochloride to a known volume of the desired solvent in a vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Tightly cap the vials and place them in a shaking incubator set at a constant temperature (typically 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Immediately dilute the filtrate with a suitable solvent to prevent precipitation.

-

Analyze the concentration of the diluted filtrate using a validated HPLC-UV method.[9]

-

Equilibrium is confirmed when the solubility values from consecutive time points are consistent.

Detailed Protocol: pH-Solubility Profiling

Objective: To determine the solubility of 2-allyl-azetidine hydrochloride as a function of pH.

Materials:

-

Same as for equilibrium solubility.

-

A series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers).

Procedure:

-

Prepare a series of buffers at different pH values.

-

Perform the shake-flask method as described above for each buffer.

-

Measure the pH of the saturated solution at the end of the experiment, as it may differ from the initial buffer pH.

-

Plot the logarithm of the solubility (in mg/mL or M) against the final measured pH.

Data Presentation: Example pH-Solubility Profile

| Final Measured pH | Solubility (mg/mL) | Log Solubility |

| 2.1 | 150.5 | 2.18 |

| 4.0 | 145.2 | 2.16 |

| 6.2 | 120.8 | 2.08 |

| 7.4 | 55.3 | 1.74 |

| 8.5 | 5.1 | 0.71 |

| 9.8 | 0.8 | -0.10 |

This data clearly illustrates the expected trend for a basic compound: higher solubility at lower pH values. Such a profile is critical for predicting the in vivo dissolution behavior of the drug.[10]

Part 2: Stability Profiling: Ensuring Product Quality and Safety

Stability testing is a critical component of drug development, providing the necessary data to determine a drug's shelf-life and recommended storage conditions.[11] These studies are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[12][13]

The "Why": Rationale for Stability and Forced Degradation Studies

Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability studies.[14][15] The goal is not just to see if the molecule degrades, but to understand how it degrades. This information is invaluable for:

-

Elucidating degradation pathways: Identifying potential degradation products.[16]

-

Developing stability-indicating analytical methods: Ensuring that the analytical method can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[17][18]

-

Informing formulation and packaging decisions: For example, if a compound is found to be light-sensitive, it will require light-protective packaging.[15]

Experimental Workflow for Stability Assessment

The following diagram illustrates a comprehensive stability testing program.

Caption: A systematic workflow for the stability assessment of 2-allyl-azetidine hydrochloride.

Detailed Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of 2-allyl-azetidine hydrochloride under various stress conditions.

General Procedure: For each condition, a solution of 2-allyl-azetidine hydrochloride (e.g., 1 mg/mL) is prepared and subjected to the stress condition. A control sample is stored under normal conditions. Samples are analyzed at various time points by a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the API.[16]

Stress Conditions (as per ICH Q1A(R2)): [12]

-

Acidic Hydrolysis:

-

Conditions: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Rationale: To assess susceptibility to degradation in an acidic environment, relevant to gastric conditions. The azetidine ring may be susceptible to acid-catalyzed ring opening.[19]

-

-

Basic Hydrolysis:

-

Conditions: 0.1 M NaOH at room temperature or elevated temperature.

-

Rationale: To evaluate stability in alkaline conditions. Amine hydrochlorides will convert to the free base, which may have different stability characteristics.

-

-

Oxidative Degradation:

-

Conditions: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Rationale: To test for susceptibility to oxidation. The allyl group and the nitrogen atom in the azetidine ring are potential sites for oxidation.

-

-

Thermal Degradation:

-

Conditions: The solid drug substance is exposed to high temperature (e.g., 80 °C) with and without humidity control.

-

Rationale: To assess the impact of heat on the solid-state stability of the molecule.[20]

-

-

Photostability:

-

Conditions: The solid drug substance and a solution are exposed to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[21][22][23] A dark control sample should be stored under the same conditions but protected from light.[24]

-

Rationale: To determine if the compound is light-sensitive.

-

Data Presentation: Example Forced Degradation Results

| Stress Condition | Duration | % Assay Remaining | Major Degradant Peak (RT, min) |

| 0.1 M HCl, 60 °C | 24 h | 85.2 | 4.5 |

| 0.1 M NaOH, 60 °C | 8 h | 92.1 | 5.2 |

| 3% H₂O₂, RT | 48 h | 88.9 | 3.8, 6.1 |

| 80 °C, dry heat (solid) | 7 days | 99.5 | Not Detected |

| ICH Q1B Light Exposure | 10 days | 91.5 | 7.3 |

| Control | 10 days | 99.8 | Not Detected |

These results would suggest that 2-allyl-azetidine hydrochloride is susceptible to degradation under acidic, oxidative, and photolytic conditions. This information is crucial for developing a formulation that protects the drug substance and for defining appropriate storage and handling instructions.

ICH Stability Studies (Long-Term and Accelerated)

Once a stability-indicating method is validated, formal stability studies are initiated on at least one batch of the drug substance.

Objective: To evaluate the stability of 2-allyl-azetidine hydrochloride under defined storage conditions to establish a re-test period.

Storage Conditions (as per ICH Q1A(R2) for Climatic Zones I and II): [12][25]

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Procedure:

-

Store a sufficient quantity of 2-allyl-azetidine hydrochloride in a container that simulates the proposed commercial packaging.

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.

-

The data is then evaluated to determine the re-test period.

Conclusion: A Pathway to a Robust Data Package

The comprehensive study of the solubility and stability of 2-allyl-azetidine hydrochloride is a non-negotiable cornerstone of its successful development. By following the structured approach outlined in this guide—from theoretical considerations to detailed experimental protocols—researchers can build a robust and scientifically sound data package. This information will not only satisfy regulatory requirements but will also provide invaluable insights to guide formulation scientists in developing a safe, effective, and stable drug product. The inherent properties of the azetidine scaffold hold significant promise, and a thorough understanding of its physicochemical behavior is the first critical step in translating that promise into a therapeutic reality.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][11][12][13]

-

European Medicines Agency. (1998). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link][22][23]

-

Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link][21]

- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.

- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide to Experimental Design. Pharmaceutical Technology, 31(3), 60-74.

-

Rane, K., & Patil, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-11.[14]

-

Thoma, K., & Aman, W. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.[26]

-

Teasenz. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link][20]

-

Arcino, D. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link][15]

-

Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. [Link][28]

-

Patel, K. et al. (2011). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 2(7), 1696-1704.[17]

-

International Journal of Trend in Research and Development. (2016). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. [Link][18]

-

Bergström, C. A. S. (2019). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link][6]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.[29]

-

Bergström, C. A., et al. (2003). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311-2321.[5][30]

-

Journal of Pharmaceutical and Biomedical Analysis. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link][9]

- Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, logP and solubility to investigate pH-dependent solubility. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 510-514.

-

Bergström, C. A. S., et al. (2002). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com, 3, 29-34.[10]

-

Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link][19]

-

Angewandte Chemie International Edition. (2018). Structure of azetidine‐containing compounds found in nature. [Link][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. mdpi.com [mdpi.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. crcom.se [crcom.se]

- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. onyxipca.com [onyxipca.com]

- 17. jddtonline.info [jddtonline.info]

- 18. ijtrd.com [ijtrd.com]

- 19. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 21. certified-laboratories.com [certified-laboratories.com]

- 22. ema.europa.eu [ema.europa.eu]

- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. klimatest.eu [klimatest.eu]

- 25. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 26. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ICH Official web site : ICH [ich.org]

- 28. asianjpr.com [asianjpr.com]

- 29. researchgate.net [researchgate.net]

- 30. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique combination of high ring strain, sp3-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This guide delves into the diverse biological targets of 2-substituted azetidine derivatives, offering insights into their mechanism of action and providing a framework for their rational design and evaluation in drug discovery campaigns.

The Resurgence of a Strained Ring: Why Azetidines?

Historically, the synthesis of azetidines was considered challenging, limiting their exploration in drug development. However, recent advancements in synthetic methodologies have made this scaffold more accessible, leading to a surge in its incorporation into a wide array of therapeutic agents.[2][3][4][5] The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more stable pyrrolidines, endows azetidines with a unique reactivity profile that can be harnessed for specific biological interactions.[5] This constrained geometry also allows for precise vectoral orientation of substituents, facilitating optimal engagement with biological targets.[3]

A Broad Spectrum of Biological Activity: Key Targets and Mechanisms

2-Substituted azetidine derivatives have demonstrated a remarkable diversity of biological activities, targeting a range of proteins and pathways implicated in various diseases.[6][7][8][9][10]

Enzyme Inhibition: A Dominant Theme

A significant number of 2-substituted azetidine derivatives function as potent and selective enzyme inhibitors. The strained β-lactam ring (azetidin-2-one) is a well-established pharmacophore in this context.[7][8][9]

2.1.1. Serine Proteases: Thrombin and Beyond

Azetidin-2-one derivatives have been successfully developed as inhibitors of serine proteases, a class of enzymes involved in coagulation, inflammation, and other physiological processes. For instance, a series of 3-(3-guanidinopropyl)-azetidin-2-ones were evaluated as inhibitors of thrombin, trypsin, and plasmin.[11] The N-acetylated, 4-phenethyl derivative emerged as a time-dependent inhibitor of thrombin and a potent inhibitor of plasmin.[11] Structure-activity relationship (SAR) studies revealed that a C-4 substituent is crucial for inhibitory activity, with polar substituents enhancing selectivity for thrombin over plasmin.[11]

2.1.2. N-Ribosyl Hydrolases and Phosphorylases: Targeting Nucleoside Metabolism

Azetidine analogues of DADMe-immucillins have been synthesized as potent transition-state analogue inhibitors of purine nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN).[12] These enzymes play critical roles in nucleotide salvage pathways, and their inhibition has therapeutic potential in cancer and autoimmune diseases. Despite their simplified stereochemistry, these azetidine derivatives exhibit equilibrium dissociation constants in the picomolar range, highlighting the power of the azetidine scaffold in mimicking the transition state of enzymatic reactions.[12]

2.1.3. Other Enzyme Targets

The utility of azetidinones extends to other enzyme families, including:

-

Tumor Necrosis Factor-alpha (TNF-alpha) Converting Enzyme (TACE): Inhibition of TACE is a promising strategy for the treatment of inflammatory diseases.[8]

-

Monoacylglycerol Lipase (MAGL): A covalent inhibitor of MAGL containing an azetidine carbamate has been developed by Pfizer.[13]

-

Fatty Acid Amide Hydrolase (FAAH): Chiral azetidine-ureas have been identified as inhibitors of FAAH, a target for pain management.[13]

-

Janus Kinase (JAK): An azetidine-containing bis-amide has been reported as a selective JAK3 inhibitor.[13]

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling

2-Substituted azetidines have also emerged as potent and selective modulators of GPCRs, a large family of cell surface receptors involved in a vast array of physiological processes.

2.2.1. Free Fatty Acid Receptor 2 (FFA2/GPR43): An Anti-inflammatory Target

A class of azetidines has been developed as potent antagonists of FFA2, a receptor for short-chain fatty acids implicated in inflammatory responses.[14] Through multi-parametric optimization, compounds with nanomolar potency and excellent pharmacokinetic profiles were identified. The lead compound, GLPG0974, effectively inhibits acetate-induced neutrophil migration in vitro and has advanced to clinical trials, becoming the first FFA2 antagonist to do so.[14]

2.2.2. Takeda G-protein Receptor 5 (TGR5/GPBAR1): A Metabolic Disease Target

Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides have been discovered as potent and orally bioavailable agonists of TGR5, a receptor involved in metabolic pathways.[15] Activation of TGR5 has shown therapeutic potential in diabetes and metabolic syndrome.[15]

2.2.3. CC Chemokine Receptor-2 (CCR2): Targeting Inflammatory Cell Recruitment

A novel series of 4-azetidinyl-1-aryl-cyclohexanes has been identified as CCR2 antagonists.[16] CCR2 and its ligand, MCP-1, play a crucial role in the recruitment of monocytes to sites of inflammation. The lead compound from this series demonstrated potent CCR2 binding affinity, functional antagonism in chemotaxis assays, and a favorable safety profile.[16]

Antibacterial and Antimicrobial Activity

The 2-azetidinone, or β-lactam, ring is the pharmacophore of the most widely used class of antibiotics.[7][8][9] The growing threat of antibiotic resistance has spurred the development of novel azetidinone derivatives with enhanced activity against resistant strains.[8]

Numerous studies have reported the synthesis and evaluation of 2-substituted azetidinones with broad-spectrum antibacterial and antifungal activity.[6][7][17][18][19] For example, a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides showed promising activity against both Gram-positive and Gram-negative bacteria.[6][17][18] Similarly, 2-oxo-azetidine derivatives of phenothiazine have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular properties.[7] The antimicrobial activity of these compounds is often influenced by the nature of the substituents on the azetidine ring and any appended aromatic systems.[7]

Experimental Protocols for Target Validation

The following section outlines generalized, step-by-step methodologies for key experiments used to validate the interaction of 2-substituted azetidine derivatives with their biological targets.

Enzyme Inhibition Assays

Objective: To determine the potency and mechanism of inhibition of a target enzyme by an azetidine derivative.

Workflow:

GPCR Radioligand Binding Assay Workflow

Detailed Protocol (Example: CCR2 Binding):

-

Membrane Preparation:

-

Harvest cells stably expressing human CCR2.

-

Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, pH 7.4).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled CCR2 antagonist (e.g., [125I]-MCP-1), and serial dilutions of the 2-substituted azetidine derivative.

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding versus the logarithm of the competitor concentration.

-

Determine the IC50 value from the competition curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Antimicrobial Susceptibility Testing